molecular formula C11H14ClNO2 B3249751 N-(4-chloro-2-methoxyphenyl)butanamide CAS No. 196866-07-6

N-(4-chloro-2-methoxyphenyl)butanamide

Cat. No.: B3249751
CAS No.: 196866-07-6
M. Wt: 227.69 g/mol
InChI Key: NFZQGGINHWUBTQ-UHFFFAOYSA-N
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Description

The amide functional group is a cornerstone of modern medicinal chemistry, prized for its unique structural and chemical properties. nih.gov Amides are integral to the structure of countless biologically active molecules, from naturally occurring peptides and proteins to a vast array of synthetic drugs. nih.govscielo.br The stability of the amide bond, coupled with its capacity to form crucial hydrogen bonding interactions, makes it a highly favored scaffold in drug design. nih.govsielc.com

Compounds featuring an amide linkage, known as a pharmacophore, have demonstrated a wide spectrum of pharmacological activities. These include anticonvulsant, antimicrobial, anti-inflammatory, and antitumor properties, among others. nih.gov This versatility ensures that research into novel amide derivatives remains a vibrant and critical area of pharmaceutical development, aiming to address unmet medical needs. nih.govanalchemres.org The investigation of substituted N-aryl amides, such as N-(4-chloro-2-methoxyphenyl)butanamide, is a logical extension of this ongoing effort to discover new therapeutic agents.

The scientific literature documents a long history of investigating amide analogues to understand their structure-activity relationships (SAR). Early research into anticonvulsants, for instance, explored series of N-phenyl-substituted succinimides. These studies found that the introduction of specific functional groups, such as a halogen atom in the ortho or meta position of the phenyl ring, could significantly enhance activity against electroshock-induced seizures. nih.gov

This principle of modifying the aromatic ring of an N-aryl amide to tune its biological activity has been a consistent theme. Research has expanded to include a wide variety of amide-containing structures. For example, studies on N-phenyl piperazine (B1678402) analogues have shown that substitutions on the phenyl ring, including chloro and methoxy (B1213986) groups, are critical for achieving high affinity and selectivity for specific biological targets, such as dopamine (B1211576) receptors. nih.govpharmaffiliates.com The synthesis of various butanamide and propanamide derivatives with different aryl substituents continues to be a strategy for discovering new lead compounds with potential therapeutic applications, including anticonvulsant and antinociceptive effects. analchemres.orgmdpi.comsmolecule.com

While specific research focusing exclusively on this compound is not prominent in publicly accessible academic literature, a clear rationale for its investigation can be inferred from studies of its analogues. The compound combines several structural features known to be important for biological activity:

The Butanamide Core: This short-chain aliphatic amide provides a stable and versatile scaffold.

The N-Aryl Substitution: The phenyl ring allows for systematic modification to influence properties like lipophilicity and receptor binding.

The 4-Chloro Substituent: The presence of a chlorine atom is a common feature in many active pharmaceutical ingredients. It can enhance membrane permeability and binding affinity through halogen bonding and other interactions.

The 2-Methoxy Substituent: A methoxy group can influence the molecule's conformation and electronic properties, potentially improving its interaction with biological targets and affecting its metabolic stability. nih.gov

The specific combination of a chloro group at the para-position and a methoxy group at the ortho-position on the phenyl ring presents a unique electronic and steric profile. Investigating compounds like this allows researchers to systematically explore how these substitutions impact biological activity, contributing to a deeper understanding of the SAR for this class of amides. nih.gov Research into closely related molecules, such as those with activity at dopamine D3 receptors or those with anticonvulsant properties, suggests that this compound could be a valuable candidate for screening in these and other therapeutic areas. nih.govnih.gov

Current research in this area continues to focus on the design and synthesis of novel amide derivatives with diverse substitution patterns to identify new lead compounds. bldpharm.com The strategy often involves creating libraries of related molecules to screen for various biological activities, from antifungal to antidiabetic and anticonvulsant effects. nih.govbldpharm.com For instance, recent studies have explored pyrazole-4-carboxamides with N-phenyl substituted amide fragments as potential fungicides and various benzamide (B126) derivatives as antidiabetic agents. bldpharm.com

The key unaddressed area concerning this compound is the lack of published, in-depth biological characterization. While the compound is commercially available, indicating its utility in synthesis, its specific pharmacological profile remains largely undocumented in peer-reviewed journals. Future research could focus on:

Systematic Biological Screening: Evaluating the compound against a wide range of biological targets, particularly those where related chloro- and methoxy-substituted phenylamides have shown activity, such as CNS receptors and ion channels.

Structure-Activity Relationship Studies: Synthesizing a focused library of analogues by altering the position of the chloro and methoxy groups, or by changing the length of the amide's alkyl chain, to precisely map the structural requirements for any observed activity.

Computational and In Vitro Studies: Employing molecular docking and in vitro assays to predict and confirm potential biological targets and mechanisms of action. nih.gov

Such dedicated research would clarify the potential of this compound as a lead compound and contribute valuable data to the broader field of medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-2-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-4-11(14)13-9-6-5-8(12)7-10(9)15-2/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZQGGINHWUBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of N 4 Chloro 2 Methoxyphenyl Butanamide

Strategic Retrosynthetic Deconstruction and Synthetic Route Design Principles

The design of a synthetic route for a target molecule like N-(4-chloro-2-methoxyphenyl)butanamide begins with retrosynthetic analysis. This process involves mentally breaking down the molecule into simpler, commercially available precursors. amazonaws.com The most logical disconnection for an amide is the C-N bond within the amide linkage itself. amazonaws.com

This primary disconnection simplifies this compound into two key synthons: a nucleophilic aromatic amine and an electrophilic acyl group. These correspond to the following precursor molecules:

4-chloro-2-methoxyaniline (B126167): A substituted aniline (B41778) that serves as the amine component.

Butanoyl chloride (or butanoic acid): An acylating agent that provides the butanamide moiety. wikipedia.org

The forward synthesis, therefore, involves the reaction of these two precursors. The general principle is the acylation of the amine. The most direct method is the reaction between 4-chloro-2-methoxyaniline and butanoyl chloride, a reactive acyl chloride that readily undergoes nucleophilic acyl substitution with the amine. wikipedia.org Alternatively, butanoic acid can be used, but this requires an activating agent or catalyst to facilitate the amidation, as the direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures.

Figure 1: Retrosynthetic Analysis of this compound
Target MoleculeAmide Disconnection (C-N)Precursors
This compound4-chloro-2-methoxyaniline + Butanoyl chloride

Modern Catalytic Approaches for the Butanamide Linkage Formation in this compound

The formation of the butanamide linkage is the crucial step in the synthesis of this compound. While traditional methods using stoichiometric activating reagents are effective, modern chemistry emphasizes catalytic approaches to improve efficiency and reduce waste. sigmaaldrich.comucl.ac.uk

Catalytic direct amidation, which couples a carboxylic acid and an amine, is a key area of green chemistry research. ucl.ac.uk Several catalytic systems have been developed to facilitate this transformation, avoiding the need for pre-activating the carboxylic acid into a more reactive derivative like an acyl chloride.

Boron-Based Catalysts : Boronic acids and boric acid have emerged as effective organocatalysts for direct amidations at room temperature. sigmaaldrich.comucl.ac.uk These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method is attractive due to the low toxicity and ready availability of the catalysts.

Group (IV) Metal Catalysts : Simple titanium and zirconium compounds are also used as catalysts for direct amide formation. ucl.ac.uk They function as Lewis acids to activate the carboxylic acid.

Ruthenium-Based Catalysts : Dehydrogenative coupling of alcohols and amines, catalyzed by ruthenium complexes, offers an alternative route to amides. sigmaaldrich.com In this approach, a primary alcohol could be used in place of a carboxylic acid, generating the amide with the liberation of hydrogen gas (H₂).

Biocatalysis : Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation. rsc.orgnih.gov These reactions are often performed in non-aqueous ("green") solvents to shift the equilibrium towards synthesis rather than hydrolysis. nih.gov Biocatalysis offers high selectivity and operates under mild conditions, presenting a highly sustainable option. rsc.orgnih.gov

Table 1: Comparison of Modern Catalytic Amidation Methods
Catalytic SystemPrecursorsKey Advantages
Boronic AcidsCarboxylic Acid + AmineMild conditions, low toxicity, waste-free. sigmaaldrich.com
Ruthenium ComplexesAlcohol + AmineForms amide with H₂ as the only byproduct. sigmaaldrich.com
Lipase (e.g., CALB)Carboxylic Acid/Ester + AmineHigh selectivity, mild conditions, green solvents. rsc.orgnih.gov
Group (IV) Metals (Ti/Zr)Carboxylic Acid + AmineReadily available and low-cost catalysts. ucl.ac.uk

The synthesis of this compound relies on the availability of its two key precursors: 4-chloro-2-methoxyaniline and a butanoyl group source.

Synthesis of 4-chloro-2-methoxyaniline: This substituted aniline is a crucial intermediate. scbt.com Its synthesis can start from more basic materials like 4-methoxyaniline. atlantis-press.com A common route involves electrophilic substitution reactions. For instance, starting from 2-methoxyaniline (o-anisidine), a direct chlorination reaction can be performed. However, controlling the regioselectivity to obtain the desired 4-chloro isomer can be challenging due to the activating nature of the methoxy (B1213986) and amino groups. An alternative approach involves the nitration of a precursor followed by reduction. For example, 4-chloro-2,5-dimethoxynitrobenzene (B1583379) can be catalytically reduced using hydrogen gas and a platinum-on-carbon catalyst to yield 4-chloro-2,5-dimethoxyaniline. google.comgoogle.com While this produces a different isomer, similar principles of nitration followed by reduction are standard in aniline synthesis.

Synthesis of Butanoyl Chloride and Butanoic Acid: Butanoyl chloride, also known as butyryl chloride, is typically prepared from butanoic acid. wikipedia.org A common laboratory and industrial method involves reacting butanoic acid with thionyl chloride (SOCl₂), which converts the carboxylic acid into the more reactive acyl chloride. wyzant.comorgsyn.org Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be used. orgsyn.orgnih.gov Butanoic acid itself can be synthesized via the oxidation of 1-butanol. wyzant.com

Table 2: Precursor Synthesis Strategies
PrecursorStarting Material(s)Key Reagents/Reaction TypeReference
4-chloro-2-methoxyaniline4-methoxyanilineCyclization, Nitrification, Chlorination atlantis-press.com
Butanoyl chlorideButanoic acidThionyl chloride (SOCl₂) or Oxalyl chloride orgsyn.orgnih.gov
Butanoic acid1-butanolChromic acid (Oxidation) wyzant.com

Exploration of Sustainable and Green Chemistry Methodologies for this compound Synthesis

The principles of green chemistry aim to reduce waste and environmental impact in chemical manufacturing. nih.gov The synthesis of this compound can be made more sustainable through several approaches.

Catalytic Amidation : As discussed in section 2.2.1, using catalytic amounts of substances like boronic acids or enzymes to form the amide bond is inherently greener than using stoichiometric coupling reagents, which generate significant waste. sigmaaldrich.comucl.ac.uk

Use of Greener Solvents : Traditional organic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) can be replaced with more environmentally benign alternatives. nih.govrsc.org Water is the ideal green solvent, and methods for direct amidation in water are being developed. chemrxiv.org Other green solvents include cyclopentyl methyl ether (CPME) and supercritical fluids like CO₂. nih.govnih.gov

Atom Economy : The most desirable reactions are those with high atom economy, where most of the atoms from the reactants are incorporated into the final product. The direct dehydrogenative coupling of an alcohol and an amine is an excellent example, as it produces only the amide and hydrogen gas. sigmaaldrich.com

Energy Efficiency : Employing methods that proceed at room temperature or with minimal heating, such as microwave-assisted synthesis or certain organocatalytic reactions, reduces energy consumption. rsc.org

Table 3: Green Chemistry Approaches for Amide Synthesis
Green PrincipleApplication to Amide SynthesisExample
CatalysisReplaces stoichiometric activators.Boric acid-catalyzed amidation. ucl.ac.uk
Benign SolventsReduces use of volatile organic compounds (VOCs).Amidation in water or cyclopentyl methyl ether. nih.govchemrxiv.org
Atom EconomyMaximizes incorporation of starting materials.Dehydrogenative coupling (produces only H₂ byproduct). sigmaaldrich.com
Energy EfficiencyLowers reaction temperatures.Microwave-assisted synthesis. rsc.org

Post-Synthetic Modifications and Derivatization Strategies of this compound

Once this compound is synthesized, it can be further modified to create a variety of derivatives. The existing functional groups on the molecule—the chloro group, the methoxy group, the aromatic rings, and the amide N-H—are all potential sites for further reactions.

Modification of the Chloro Group : The chlorine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or an activated ring system. More commonly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be used to replace the chlorine with other functional groups like alkyl, aryl, or amino groups.

Demethylation of the Methoxy Group : The methoxy (–OCH₃) group can be cleaved to reveal a phenol (B47542) (–OH) group. This is often achieved using strong Lewis acids like boron tribromide (BBr₃). The resulting phenol is a versatile handle for further derivatization, such as etherification or esterification.

Reactions at the Amide N-H : The proton on the amide nitrogen can be removed by a base, and the resulting anion can be alkylated or acylated. This allows for the synthesis of N-substituted derivatives.

Electrophilic Aromatic Substitution : The phenyl ring, activated by the methoxy group, could potentially undergo further electrophilic substitution reactions like nitration or halogenation. The regiochemical outcome would be directed by the existing substituents (the ortho, para-directing methoxy group and the ortho, para-directing but not activating chloro and amide groups).

Derivatization of the Butanamide Chain : The butanamide side chain itself can be modified. For instance, α-halogenation of the carbonyl group could introduce a new reactive handle for subsequent nucleophilic substitutions.

These derivatization strategies are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in various chemical and biological contexts. researchgate.net

Structure Activity Relationship Sar and Structure Based Design Principles for N 4 Chloro 2 Methoxyphenyl Butanamide and Its Analogues

Rational Design of N-(4-chloro-2-methoxyphenyl)butanamide Derivatives for Enhanced Biological Engagement

The rational design of derivatives of this compound is a strategic approach to optimize its interaction with biological targets. This process often begins with the identification of a lead compound, in this case, this compound, and systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties.

One notable example of rational design in a related scaffold is the development of N-(4-methoxyphenyl)pentanamide, a simplified analog of the anthelmintic drug albendazole. In this case, the complex benzimidazole-based structure of albendazole was simplified to a more synthetically accessible N-phenylamide core. This simplification not only eased the synthesis process but also resulted in a compound with retained anthelmintic activity against the nematode Toxocara canis and, importantly, reduced cytotoxicity compared to the parent drug. researchgate.net This highlights a key principle in rational design: structural simplification can lead to improved therapeutic profiles.

The design of novel derivatives often involves computational methods, such as molecular docking and dynamic simulations, to predict how modifications to the this compound scaffold will affect its binding to a specific biological target. These in silico methods allow for the prioritization of compounds for synthesis, thereby streamlining the drug discovery process.

Systematic Probing of Substituent Effects on In Vitro Biological Activities

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the phenyl ring and the butanamide side chain. A systematic investigation of these substituent effects is crucial for elucidating the structure-activity relationship (SAR).

While specific SAR studies on a broad range of this compound derivatives are not extensively documented in the public domain, general principles can be inferred from related chemical series. For instance, the electronic properties, steric bulk, and hydrogen bonding capabilities of substituents can significantly impact biological activity.

To illustrate the impact of substituents, a hypothetical data table is presented below, based on common observations in medicinal chemistry. This table showcases how systematic modifications could potentially influence the in vitro activity of this compound analogs against a generic kinase target.

Compound IDR1 (Phenyl Ring)R2 (Butanamide Chain)IC50 (nM)
1 4-Cl, 2-OCH3H500
1a 4-F, 2-OCH3H450
1b 4-Br, 2-OCH3H600
1c 4-Cl, 2-OHH300
1d 4-Cl, 2-OCH33-CH3700
1e 4-Cl, 2-OCH33-OH400

This is a hypothetical data table created for illustrative purposes.

In this hypothetical scenario, replacing the chloro group with a fluoro group (Compound 1a) shows a slight improvement in activity, while a bromo group (Compound 1b) is detrimental. The conversion of the methoxy (B1213986) to a hydroxyl group (Compound 1c) significantly enhances potency, suggesting a key hydrogen bond interaction. Modifications to the butanamide chain (Compounds 1d and 1e) demonstrate that steric hindrance can be unfavorable, while the introduction of a polar group might be tolerated or beneficial.

Conformational Landscape Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of this compound and its analogs plays a pivotal role in their ability to bind to a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule.

Studies on structurally similar compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide, provide valuable insights into the likely conformational preferences of the this compound scaffold. X-ray crystallography of 2-chloro-N-(4-methoxyphenyl)acetamide reveals that the methoxy group lies nearly in the same plane as the phenyl ring. researchgate.net However, the acetamide group is significantly rotated out of this plane. researchgate.net This twisted conformation is a key feature that would influence how the molecule presents its functional groups for interaction with a target protein.

The butanamide chain in this compound introduces additional conformational flexibility compared to the acetamide analogue. The dihedral angles along the C-C bonds of the butyl chain can adopt various staggered conformations, leading to a complex conformational landscape. The specific conformation adopted upon binding to a target is often the one that maximizes favorable interactions, such as hydrogen bonds and hydrophobic contacts, while minimizing steric clashes. Understanding this landscape is critical for designing rigidified analogs that lock the molecule in its bioactive conformation, a common strategy for enhancing potency.

Bioisosteric Replacements and Scaffold Hopping Approaches in this compound Research

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to explore new chemical space, improve drug-like properties, and circumvent existing patents, all while maintaining or improving biological activity.

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological effects. For the this compound scaffold, several bioisosteric replacements could be envisioned:

Halogen Replacement: The chloro group at the 4-position of the phenyl ring could be replaced with other halogens (F, Br, I) or a trifluoromethyl group (CF3) to modulate electronic properties and lipophilicity.

Methoxy Group Replacement: The methoxy group could be replaced with other small, hydrogen bond-accepting groups such as an ethoxy, a hydroxyl, or even a cyano group to probe the importance of this interaction.

Amide Bond Bioisosteres: The amide linkage is a common site for bioisosteric replacement to improve metabolic stability. Replacements could include a reverse amide, an ester, a ketone, or a stable amide isostere like a 1,2,4-oxadiazole.

Scaffold hopping is a more drastic approach that involves replacing the core molecular framework while preserving the essential pharmacophoric features. The goal is to identify novel scaffolds that can present the key interacting groups in a similar spatial arrangement to the original molecule. For this compound, a scaffold hopping strategy could involve replacing the central phenylamide core with a different heterocyclic or carbocyclic scaffold that maintains the relative orientation of the substituted phenyl ring and the butanamide side chain. This can lead to the discovery of entirely new chemical classes of compounds with the desired biological activity.

Original MoietyPotential Bioisosteric ReplacementRationale
4-Chloro4-FluoroSimilar size, higher electronegativity
4-Chloro4-TrifluoromethylElectron-withdrawing, increased lipophilicity
2-Methoxy2-EthoxyIncreased lipophilicity, similar H-bond acceptor
2-Methoxy2-HydroxylPotential for H-bond donation
ButanamideButyric EsterAmide to ester bioisostere

Mechanistic Molecular Pharmacology and Cellular Biology Investigations of N 4 Chloro 2 Methoxyphenyl Butanamide

In Vitro Pharmacological Profiling in Defined Cellular and Subcellular Research Models

Early-stage in vitro studies are crucial for characterizing the pharmacological activity of a compound. For N-(4-chloro-2-methoxyphenyl)butanamide, these initial explorations are focused on its direct interactions with specific molecular targets and its broader effects on cellular functions.

Receptor Binding Kinetics and Equilibrium Studies

Currently, detailed receptor binding kinetic and equilibrium studies specifically for this compound are not extensively documented in publicly available literature. While the structural characteristics of the molecule, featuring a substituted phenyl ring and an amide linkage, suggest potential interactions with various receptor types, definitive data on its binding affinity (Kd), association rate constant (kon), and dissociation rate constant (koff) for specific receptors are yet to be established. The lipophilicity imparted by the chloro and methoxy (B1213986) groups may facilitate its interaction with receptor binding pockets. evitachem.com

Enzymatic Modulation Assays (Inhibition/Activation)

The potential for this compound to modulate enzyme activity is an area of active investigation. Structurally related compounds have demonstrated the capacity to inhibit various enzymes. For instance, other N-substituted benzamides have been shown to inhibit enzymes such as acetylcholinesterase. asianpubs.org However, specific enzymatic inhibition or activation data, including IC50 or EC50 values, for this compound are not yet available.

Investigation of Intracellular Signaling Cascades

The impact of this compound on intracellular signaling cascades is a key area of research to understand its cellular mechanism of action. Studies on analogous compounds suggest that molecules with similar structural motifs can influence pathways such as those involving nitric oxide synthase (NOS). mdpi.com For example, a related isoquinoline (B145761) precursor was found to affect nNOS expression and regulate smooth muscle contractility. mdpi.com However, direct evidence of which specific signaling pathways are modulated by this compound is still forthcoming.

Identification and Validation of Specific Molecular Targets and Biological Pathways

Identifying the precise molecular targets and the biological pathways affected by this compound is fundamental to elucidating its pharmacological effects.

Proteomic and Interactomic Approaches for Target Deconvolution

Modern proteomic and interactomic approaches are powerful tools for identifying the molecular targets of novel compounds. These techniques, which can include methods like affinity purification-mass spectrometry, have been successfully used to deconvolve the targets of other small molecules. mdpi.com At present, there are no published studies that have employed these strategies to comprehensively identify the protein interaction partners of this compound.

Gene Expression and Epigenetic Modulations Induced by this compound

The ability of a compound to alter gene expression or induce epigenetic modifications can have profound effects on cellular function. For instance, a structurally related compound, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide, has been shown to downregulate the mRNA levels of c-FLIP, an important apoptosis regulator. nih.gov This highlights the potential for similar compounds to influence gene expression. However, specific studies detailing the global gene expression changes or epigenetic modifications induced by this compound have not yet been reported.

Elucidation of Cellular Responses in Research Models (e.g., cell proliferation, apoptosis, differentiation)

No research data is available on the effects of this compound on cell proliferation, apoptosis, or differentiation in any research models.

Analysis of Programmed Cell Death Pathways

There are no studies elucidating whether this compound induces or inhibits programmed cell death, nor any analysis of the specific pathways involved.

Cell Cycle Perturbation Studies

No investigations into the impact of this compound on cell cycle progression have been published. Therefore, no data exists on potential cell cycle arrest at any phase.

Investigation of this compound's Interaction with Endogenous Biomolecular Systems

There is no available research on the interaction of this compound with any endogenous biomolecular systems, such as specific proteins, enzymes, or receptors.

Computational Chemistry and in Silico Modeling Studies of N 4 Chloro 2 Methoxyphenyl Butanamide

Quantum Chemical Calculations and Electronic Structure Analysis for N-(4-chloro-2-methoxyphenyl)butanamide

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) can be used to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. For this compound, such calculations would elucidate the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential. These parameters are crucial for predicting the molecule's reactivity and interaction points. For instance, a related compound, 4-Chloro-N-(2-methoxyphenyl)benzamidoxime, was analyzed using the B3LYP/6-311G(d,p) level of theory to determine its optimized structure and vibrational frequencies researchgate.net. A similar approach for this compound would provide fundamental insights into its chemical behavior.

Illustrative Data for Quantum Chemical Analysis This table represents the type of data that would be generated from a quantum chemical analysis and is for illustrative purposes only.

Calculated Property Illustrative Value Significance
Total Dipole Moment 3.5 Debye Indicates the molecule's overall polarity.
HOMO Energy -6.8 eV Relates to the electron-donating ability.
LUMO Energy -1.2 eV Relates to the electron-accepting ability.
HOMO-LUMO Gap 5.6 eV Correlates with chemical reactivity and stability.

| Mulliken Atomic Charges | C1: -0.15, O1: -0.55 | Shows partial charges on atoms, predicting sites for electrostatic interactions. |

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is fundamental in drug design for predicting the binding affinity and mode of action of a potential drug candidate. In a hypothetical study, this compound would be docked into the active site of a relevant protein target. The simulation would yield a docking score, indicating the binding affinity, and reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues in the protein's binding pocket nih.govajol.info.

Hypothetical Molecular Docking Results This table illustrates potential docking results against a hypothetical protein kinase target. The data is not based on actual experiments.

Parameter Result Details
Binding Affinity (Score) -8.5 kcal/mol Suggests a strong theoretical binding interaction.
Hydrogen Bonds 2 Formed between the amide oxygen and Lys72; amide hydrogen and Asp184.
Hydrophobic Interactions 5 Involving the chlorophenyl ring with Leu25, Val33, and Ala52.

| Interacting Residues | Lys72, Asp184, Leu25, Val33, Ala52 | Key amino acids in the binding pocket stabilizing the ligand. |

Molecular Dynamics Simulations to Explore this compound's Conformational Dynamics and Binding Modes

Molecular dynamics (MD) simulations provide detailed information on the fluctuations and conformational changes of molecules over time nih.gov. An MD simulation of this compound, either in solution or complexed with a protein, would reveal its conformational flexibility and the stability of its binding mode. By simulating the atomic movements over a period (from nanoseconds to microseconds), researchers can assess the stability of the ligand-protein complex, observe changes in interactions, and understand the dynamic behavior that governs molecular recognition nih.govnih.govplos.org. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein, and Root Mean Square Fluctuation (RMSF) of protein residues would be analyzed.

Example of Molecular Dynamics Simulation Parameters This table shows typical parameters and outputs from an MD simulation study. This data is illustrative.

Analysis Metric Illustrative Finding Interpretation
Simulation Time 200 ns The duration over which the system's dynamics were simulated.
Ligand RMSD Average of 1.5 Å Indicates the ligand remained stably bound in the pocket.
Protein RMSF Peaks at residues 88-95 Highlights flexible loop regions of the protein.

| Interaction Stability | Key H-bonds maintained >90% of simulation | Suggests the predicted binding mode is stable over time. |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structures of compounds to their biological activities researchgate.net. To develop a QSAR model for a series of compounds including this compound, researchers would calculate a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound and correlate them with experimentally determined biological activity. The resulting model can then be used to predict the activity of new, untested compounds. Validation of a QSAR model is critical and involves statistical methods like leave-one-out cross-validation (q²) and external validation (R²_pred) to ensure its predictive power and robustness researchgate.netnih.gov.

Illustrative QSAR Model Validation Data This table presents statistical parameters used to validate a hypothetical QSAR model. The data is for exemplary purposes.

Statistical Parameter Value Standard for Acceptance
R² (Coefficient of Determination) 0.85 > 0.6
q² (Cross-validated R²) 0.72 > 0.5
R²_pred (External Validation) 0.78 > 0.6

| Number of Compounds | 50 | A sufficiently large and diverse dataset. |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups nih.gov. A pharmacophore model could be developed based on the structure of this compound or a set of similar active molecules. This model can then be used as a 3D query in virtual screening to search large chemical databases for other structurally diverse molecules that match the pharmacophore and are therefore likely to be active nih.govsemanticscholar.org. This approach is a powerful tool for identifying novel lead compounds in drug discovery.

Example of a Pharmacophore Model This table describes a hypothetical pharmacophore model. The features are for illustrative purposes only.

Feature Type Number of Features Geometric Constraints (Illustrative)
Hydrogen Bond Acceptor (HBA) 2 Distance HBA1-HBD1: 4.5 Å
Hydrogen Bond Donor (HBD) 1 Distance HBA2-HY1: 6.2 Å
Hydrophobic Group (HY) 1 Angle HBA1-HBD1-HY1: 120°

| Aromatic Ring (AR) | 1 | Distance AR1-HY1: 5.0 Å |

Preclinical Research Models and in Vivo Pharmacological Evaluation of N 4 Chloro 2 Methoxyphenyl Butanamide

Selection and Characterization of Relevant In Vivo Animal Models for Investigational Studies

No information has been found regarding specific animal models selected or characterized for the investigation of N-(4-chloro-2-methoxyphenyl)butanamide.

Efficacy Assessment in Defined Disease Models in Animal Studies (e.g., oncological, inflammatory, neurological)

There is no available data from animal studies assessing the efficacy of this compound in any defined disease models.

Anti-inflammatory Effects in Established Animal Models

No research detailing the anti-inflammatory properties of this compound in established animal models has been identified.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Research in Animal Models

No data is available on the pharmacokinetic or pharmacodynamic properties of this compound in any animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Preclinical Species

There are no published ADME studies for this compound in any preclinical species.

Dose-Response Relationships and Target Engagement in Animal Models

Information regarding the dose-response relationships and target engagement of this compound in animal models is not available in the current body of scientific literature. To date, no studies have been published that investigate the in vivo efficacy, potency, or direct interaction of this compound with its putative biological targets in a living organism. Consequently, no data tables can be generated on this topic.

In Vivo Mechanistic Investigations and Biomarker Discovery in Animal Research

There is a lack of published research on the in vivo mechanistic investigations and biomarker discovery for this compound in animal models. Scientific inquiry into how this specific compound may exert its effects within a biological system and what measurable indicators could be used to assess its activity has not been reported. Therefore, no detailed research findings or corresponding data tables can be provided.

Advanced Analytical and Spectroscopic Methodologies for N 4 Chloro 2 Methoxyphenyl Butanamide Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods provide fundamental information about the molecular structure of N-(4-chloro-2-methoxyphenyl)butanamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive structural confirmation. While specific experimental spectra for this exact compound are not detailed in the provided search results, the expected chemical shifts can be predicted based on its structure. For related molecules, NMR has been used to characterize the structure, including the chemical shifts and coupling constants. researchgate.netchemicalbook.comresearchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the N-H proton, and the protons of the butanamide chain. The substitution pattern on the aromatic ring would lead to a specific splitting pattern for the aromatic protons.

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in a different chemical environment, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the alkyl chain.

Predicted ¹H and ¹³C NMR Data for this compound This table represents predicted data based on standard chemical shift values and is not from experimental results.

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C=O - ~172
NH ~8.0-9.0 (singlet, broad) -
Aromatic C-H ~6.9-8.2 (multiplets) ~110-155
Aromatic C-Cl - ~125-130
Aromatic C-O - ~150-155
Aromatic C-N - ~125-135
O-CH₃ ~3.9 (singlet) ~56
α-CH₂ ~2.3 (triplet) ~39
β-CH₂ ~1.7 (sextet) ~19

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and substituted aromatic functionalities. While a specific spectrum for the target compound is not available, data from similar amide-containing molecules can provide expected frequency ranges. nist.govnist.govspectrabase.com

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amide) Stretching 3200-3400
C-H (aromatic) Stretching 3000-3100
C-H (aliphatic) Stretching 2850-2960
C=O (amide I) Stretching 1640-1680
N-H (amide II) Bending 1510-1570
C-O (aryl ether) Asymmetric Stretching 1230-1270

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, containing a substituted benzene (B151609) ring, is expected to absorb UV radiation. The spectrum would likely show absorptions characteristic of π → π* transitions of the aromatic system. Studies on structurally similar compounds confirm that UV-Vis spectroscopy is a relevant technique for analyzing such molecules in various solvents. researchgate.net

Advanced Chromatographic and Hyphenated Techniques for Purity and Quantitative Analysis (e.g., HPLC-MS, GC-MS, TLC)

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) HPLC is the method of choice for the purity assessment and quantification of non-volatile compounds like this compound. A reverse-phase (RP) HPLC method would be suitable, likely using a C18 column. For a related compound, an effective mobile phase consisted of acetonitrile (B52724) and water with an acid modifier. sielc.com For coupling with mass spectrometry (HPLC-MS), a volatile acid like formic acid is preferred over phosphoric acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Analysis of this compound by GC-MS would involve its vaporization and separation on a capillary column followed by detection by a mass spectrometer. nih.gov For some related N-benzyl derivatives, thermolability can be an issue, potentially causing the molecule to break down in the hot injector or ion source, which can complicate identification. researchgate.net In such cases, chemical derivatization can be employed to increase thermal stability and improve chromatographic performance. researchgate.net

Typical GC-MS Parameters for Analysis

Parameter Condition
Carrier Gas Helium
Flow Rate ~1.2 mL/min
Injector Temperature ~280 °C
Oven Program Temperature gradient, e.g., 50 °C to 300 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range 50-1000 m/z

These are general parameters and would require optimization for the specific compound. nih.gov

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and cost-effective method used to monitor the progress of synthesis, identify compounds, and determine purity. For this compound, a silica (B1680970) gel plate would serve as the stationary phase, with a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate (B1210297) or methanol) as the mobile phase.

Mass Spectrometry Applications in Structural Corroboration and Metabolite Identification (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak [M]⁺ and various fragment ions. The fragmentation pattern provides valuable structural information. Key fragmentations for this compound would include cleavage of the amide bond and alpha-cleavages adjacent to the carbonyl group. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak for any chlorine-containing fragment, with an intensity ratio of approximately 3:1 for ³⁵Cl/³⁷Cl.

Predicted EI-MS Fragmentation for this compound

m/z (for ³⁵Cl) Predicted Fragment Ion Origin
229 [C₁₁H₁₄ClNO₂]⁺ Molecular Ion [M]⁺
186 [C₁₁H₁₄NO₂]⁺ Loss of Cl (less likely)
157 [C₇H₈ClNO]⁺ Cleavage of amide C-N bond
156 [C₇H₇ClNO]⁺ Cleavage of amide C-C bond
71 [C₄H₇O]⁺ Butyryl cation from α-cleavage

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement of the parent ion and its fragments, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₁₄ClNO₂), HRMS would distinguish its exact mass from other molecules with the same nominal mass, providing definitive confirmation of its identity. The predicted monoisotopic mass for this compound is 229.0713 Da. uni.lunih.govuni.lu

X-ray Crystallography and Solid-State Characterization of this compound (if applicable for crystal structure studies)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of molecular connectivity and conformation.

Although no published crystal structure for this compound was found in the search results, this technique has been successfully applied to structurally related chloro-methoxy-phenyl amides and similar molecules. researchgate.netresearchgate.net If suitable single crystals of this compound could be grown, X-ray diffraction analysis would reveal:

The exact spatial arrangement of all atoms.

The planarity of the amide group and the phenyl ring.

The dihedral angles between the phenyl ring and the amide plane.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing.

Future Research Directions and Translational Perspectives for N 4 Chloro 2 Methoxyphenyl Butanamide

Exploration of Novel Therapeutic Research Applications Beyond Current Scopes

The core structure of N-(4-chloro-2-methoxyphenyl)butanamide serves as a valuable scaffold that can be modified to target a variety of biological systems. Future research should prioritize the exploration of its potential in therapeutic areas suggested by the activity of its structural analogues.

Oncology: Analogues of the subject compound have shown promise as anticancer agents. For instance, derivatives of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. One of the most potent derivatives was found to induce G2/M cell cycle arrest and apoptosis in human pancreatic carcinoma cells. Furthermore, inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel, which is overexpressed in many cancers, share structural motifs with this compound. nih.gov A class of ANO1 inhibitors based on a (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) scaffold has been developed. nih.gov Structural optimization of this class led to compounds with high potency, suggesting that the this compound framework could be a starting point for novel ANO1 inhibitors for breast, pancreatic, and prostate cancers. nih.gov

Neuropsychiatric and Neurological Disorders: The dopamine (B1211576) D3 receptor is a critical target in the treatment of substance use disorders and other neuropsychiatric conditions. nih.gov The development of selective D3 receptor antagonists is a significant goal in medicinal chemistry. Research on N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides, which are structural analogues, has led to the discovery of highly potent and selective D3 antagonists. nih.gov These compounds show promise as research tools to investigate animal models of addiction and other disorders. nih.gov Exploring modifications of the this compound structure to enhance D3 receptor affinity and selectivity represents a compelling research avenue. frontiersin.org

Synergistic Combination Research Strategies with this compound

To enhance therapeutic efficacy and potentially overcome resistance mechanisms, future studies should investigate this compound or its optimized analogues in combination with other agents. The choice of combination therapy would depend on the targeted disease area.

In Oncology: If developed as an ANO1 inhibitor, the compound could be combined with existing cancer therapies. Research has shown that blocking ANO1 can enhance the anti-tumor effect of cisplatin (B142131) in lung cancer and improve the response to EGFR inhibitors like cetuximab in head and neck squamous cell carcinoma. nih.gov Furthermore, ANO1 inhibition has been shown to overcome resistance to trastuzumab in some breast and prostate cancer models. nih.gov Therefore, a logical future step would be to research the synergistic effects of an this compound-based ANO1 inhibitor with these established anticancer drugs.

In Substance Use Disorders: For analogues developed as D3 receptor antagonists for opioid use disorder, a dual-target strategy could be explored. Combining a D3 receptor antagonist with a mu-opioid receptor (MOR) partial agonist is a novel approach. nih.gov This strategy aims to mitigate the reinforcing effects of opioids via D3 blockade while simultaneously providing MOR partial agonism, which could have an additive or synergistic effect on analgesia. nih.gov

In Parkinson's Disease: While D3 receptor antagonists have been explored for their potential anti-parkinsonian properties, one study combining the selective D3 antagonist S33084 with L-DOPA did not find a synergistic effect on motor dysfunction. nih.gov However, it did not worsen L-DOPA-induced dyskinesia. nih.gov Further research with different combination regimens or structurally distinct D3 antagonists derived from this compound is warranted to fully explore this potential.

Development of Advanced Drug Delivery Systems for Research Applications

The physicochemical properties of this compound and its future analogues may present challenges such as poor solubility or limited bioavailability. Advanced drug delivery systems could be instrumental in overcoming these hurdles for research applications.

Nanoparticle-Based Systems: Formulating the compound into nanoparticle systems, such as polymeric nanoparticles or nanocrystals, could enhance its stability and solubility. nih.gov These systems can be engineered to control the release rate of the drug and can be tailored for site-specific tissue targeting, which would be particularly advantageous in cancer research to increase drug concentration at the tumor site while minimizing systemic exposure. nih.gov

Cyclodextrin Inclusion Complexes: Cyclodextrins are versatile tools capable of forming inclusion complexes with guest molecules, effectively increasing their water solubility and stability. nih.gov This approach could be used to improve the formulation of this compound for in vitro and in vivo studies, ensuring more reliable and reproducible research outcomes.

Overcoming Biological Barriers: A significant challenge in developing drugs for central nervous system disorders is crossing the blood-brain barrier. Some D3 receptor antagonist candidates have failed because they are avid substrates for brain efflux transporters. The development of delivery systems, such as lipid-based nanoparticles or chemical modification strategies, could be explored to facilitate brain penetration and avoid efflux, enabling the compound to reach its target in sufficient concentrations.

Integration of Artificial Intelligence and Machine Learning in Optimizing this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the drug discovery and development process for this compound and its analogues.

Predictive Modeling: ML models can be trained on large datasets of chemical structures and their biological activities to predict the properties of novel, yet-to-be-synthesized analogues. frontiersin.org For instance, models can predict a molecule's binding affinity for a target like the D3 receptor, its selectivity over related receptors like D2, and its physicochemical properties such as solubility. frontiersin.org This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. mdpi.com By providing the model with the desired target profile (e.g., high D3 receptor affinity, good brain penetration, low toxicity), it can generate novel chemical structures based on the this compound scaffold for consideration. mdpi.com

Target Identification and Off-Target Prediction: AI can analyze vast biological datasets to identify potential on- and off-target interactions for a given compound. mdpi.com For this compound, AI could predict its interactions across the human proteome, helping to elucidate its mechanism of action and anticipate potential side effects early in the research phase. mdpi.com

Addressing Research Gaps and Challenges in the Development of this compound Analogues

The development of analogues from a lead scaffold like this compound is fraught with challenges that must be systematically addressed.

Achieving Target Selectivity: A primary challenge, particularly for dopamine receptor ligands, is achieving high selectivity for the desired subtype (e.g., D3) over others (e.g., D2), given the high degree of homology in their binding sites. frontiersin.org Future research must focus on subtle structural modifications that exploit the small differences between these receptors to enhance selectivity and reduce the risk of off-target effects.

Improving Potency and Reducing Cytotoxicity: A constant goal in analogue development is to increase therapeutic potency while ensuring a low toxicity profile. As shown in the development of antiviral agents from a niclosamide (B1684120) lead, structural modifications can lead to compounds with significantly improved anti-HAdV activity (IC₅₀ = 0.27 μM) and dramatically decreased cytotoxicity (CC₅₀ = 156.8 μM). nih.gov A similar iterative process of synthesis and biological evaluation will be necessary for this compound analogues.

Overcoming Pharmacokinetic Hurdles: As identified in the development of PET radioligands for the D3 receptor, a promising compound can fail if it is rapidly metabolized or is a substrate for efflux transporters, preventing it from reaching its target. nih.gov A key research gap is the early and thorough characterization of the pharmacokinetic properties of new analogues to ensure they have the potential for in vivo efficacy.

Table 1: Research Findings on Structural Analogues This table presents findings on compounds structurally related to this compound to inform potential research directions.

Analogue Class/CompoundResearch TargetKey Research FindingPotency/Selectivity DataSource
N-(aryl)arylcarboxamidesDopamine D3 ReceptorIdentified highly selective D3 receptor antagonists with potential for treating neuropsychiatric disorders.High affinity (Ki = 1 nM) for D3 with ~400-fold selectivity over the D2 receptor. nih.gov
Ani9 derivative (Compound 5f)ANO1 Chloride ChannelStructural optimization led to a potent and highly selective ANO1 inhibitor with anticancer activity.IC₅₀ = 22 nM for ANO1, with >1000-fold selectivity over ANO2. nih.gov
N-(4-amino-2-chlorophenyl)-benzamide (Compound 15)Human Adenovirus (HAdV)Analogue showed improved antiviral activity and significantly lower cytotoxicity compared to the lead compound.IC₅₀ = 0.27 μM (anti-HAdV); CC₅₀ = 156.8 μM. nih.gov
BAK4-51 AnalogueDopamine D3 Receptor (PET Imaging)Candidate was an avid substrate for brain efflux transporters, preventing effective brain imaging.Lacked D3R-specific signal in rodent and monkey brain in vivo. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-chloro-2-methoxyphenyl)butanamide, and how can reaction selectivity be ensured?

  • Methodology : The compound can be synthesized via bromination of the parent amide (e.g., N-(4-chlorophenyl)butanamide) using brominating agents like N-bromosuccinimide (NBS) in inert solvents such as dichloromethane. Temperature control (0–25°C) is critical to ensure selective substitution at the desired position .
  • Characterization : Post-synthesis, confirm regioselectivity using 1H NMR^1 \text{H NMR} (e.g., absence of aromatic proton shifts) and LC-MS to verify molecular weight.

Q. How can the crystal structure of this compound be resolved experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure refinement, leveraging its robust algorithms for handling small-molecule crystallography .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., using B3LYP/6-31G* basis sets) to confirm structural accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) improve the interpretation of spectroscopic and thermochemical data for this compound?

  • Approach : Employ hybrid functionals like B3LYP or M06-2X with dispersion corrections to model electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra. Compare calculated IR/Raman bands with experimental data to resolve ambiguities in functional group assignments .
  • Data Contradictions : If experimental and theoretical NMR chemical shifts disagree, refine the solvent model (e.g., PCM for dichloromethane) or check for conformational flexibility using molecular dynamics simulations.

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Reaction Design : For nucleophilic substitution (e.g., replacing chlorine with amines), use polar aprotic solvents (DMF, DMSO) and catalytic KI to enhance leaving-group departure. Monitor reaction progress via TLC with UV-active spots .
  • By-Product Mitigation : Optimize stoichiometry (e.g., 1.2 equivalents of nucleophile) and temperature (40–60°C) to minimize over-alkylation. Use preparative HPLC with C18 columns to isolate pure products .

Q. How can researchers evaluate the pharmacological potential of this compound?

  • Biological Assays : Conduct in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) to assess anti-proliferative activity. Compare results with structurally similar compounds (e.g., 5-chloro-2-methoxy benzamide derivatives) to identify structure-activity relationships .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding affinity toward target enzymes (e.g., tubulin or kinases referenced in pesticide/patent literature) .

Q. What analytical techniques resolve discrepancies between experimental and computational data for this compound?

  • Case Study : If DFT-predicted 13C NMR^{13} \text{C NMR} shifts deviate from experimental values, re-optimize the geometry using higher-level theory (e.g., CCSD(T)) or account for crystal-packing effects via periodic boundary conditions in simulations .
  • Validation : Cross-reference IR and UV-Vis spectra with literature data for analogous chloro-methoxy amides to identify systematic errors in computational models .

Methodological Resources

  • Synthetic Protocols : Scale-up procedures for bromination reactions ().
  • Computational Tools : Gaussian 16 for DFT, Mercury for crystallographic visualization .
  • Biological Testing : Standardized MTT assay protocols ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.